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molecular formula C9H12BrNO2 B8767164 2-Bromo-6-{[(2-hydroxyethyl)amino]methyl}phenol

2-Bromo-6-{[(2-hydroxyethyl)amino]methyl}phenol

Cat. No. B8767164
M. Wt: 246.10 g/mol
InChI Key: RWVLCXFOTXFWRT-UHFFFAOYSA-N
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Patent
US08222245B2

Procedure details

To a solution of 3-bromo-2-hydroxybenzaldehyde (Preparation 98) (9.6 g, 47.8 mmol) in tetrahydrofuran (250 ml) at 0° C. under nitrogen was added 2-aminoethanol (3.02 ml, 50.1 mmol) then finely powdered sodium triacetoxyborohydride (10.6 g, 50.1 mmol) and the resulting mixture was stirred at 0° C. for 1 h, then stirred overnight and concentrated in vacuo. The residue was triturated under dichloromethane (˜200 mL) and insoluble material was filtered off. The organic phase was concentrated in vacuo and the residue purified using an SCX column to give the title compound as a white solid (10.1 g). MS (ES) C9H1079BrNO2 requires 243 found 244 [M+H]+.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
3.02 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([OH:10])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.[NH2:11][CH2:12][CH2:13][OH:14].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>O1CCCC1>[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:4]([CH2:5][NH:11][CH2:12][CH2:13][OH:14])[C:3]=1[OH:10] |f:2.3|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
BrC=1C(=C(C=O)C=CC1)O
Name
Quantity
3.02 mL
Type
reactant
Smiles
NCCO
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10.6 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated under dichloromethane (˜200 mL)
FILTRATION
Type
FILTRATION
Details
insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C(=CC=C1)CNCCO)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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